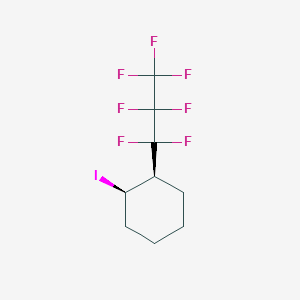

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane

CAS No.: 7589-43-7

Cat. No.: VC2180399

Molecular Formula: C9H10F7I

Molecular Weight: 378.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7589-43-7 |

|---|---|

| Molecular Formula | C9H10F7I |

| Molecular Weight | 378.07 g/mol |

| IUPAC Name | (1R,2R)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane |

| Standard InChI | InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6+/m0/s1 |

| Standard InChI Key | OPDPCHBOZHWKOZ-NTSWFWBYSA-N |

| Isomeric SMILES | C1CC[C@H]([C@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I |

| SMILES | C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I |

| Canonical SMILES | C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I |

Introduction

Synthetic Methodologies

| Synthetic Approach | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Cyclohexanol derivatives, heptafluoropropyl iodide, base | Direct approach, good yields | Requires careful control of stereochemistry |

| Radical addition | Cyclohexene, heptafluoropropyl iodide, radical initiator | Can be performed under mild conditions | Less stereoselective, potential side reactions |

| Metal-catalyzed coupling | Functionalized cyclohexane, fluorinated coupling partners | Potential for high stereoselectivity | Requires specialized catalysts, potentially costly |

| Cycloaddition | Appropriately functionalized dienes, fluorinated dienophiles | Can create multiple stereocenters in one step | Complex starting materials, challenging regiocontrol |

Chemical Reactivity Patterns

Cis-1-iodo-2-(heptafluoropropyl)cyclohexane participates in various chemical reactions typical for halogenated compounds, with its reactivity primarily determined by the presence of the iodine atom and the electron-withdrawing heptafluoropropyl group.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom bonded to it. This reactivity pattern is fundamental to many synthetic applications of this compound in creating more complex fluorinated organic molecules. The mechanism can be represented as:

-

Approach of the nucleophile to the carbon bearing the iodine

-

Formation of a transition state with partial bonds to both the nucleophile and iodine

-

Departure of the iodine as iodide

-

Formation of the new carbon-nucleophile bond

The presence of the electron-withdrawing heptafluoropropyl group enhances the electrophilicity of the carbon bearing the iodine, potentially accelerating nucleophilic substitution reactions compared to non-fluorinated analogs.

Elimination Reactions

Under basic conditions, cis-1-iodo-2-(heptafluoropropyl)cyclohexane can undergo elimination reactions to form cyclohexene derivatives. The stereochemical relationship between the heptafluoropropyl group and the iodine atom influences the regioselectivity and stereoselectivity of these elimination processes.

Radical Reactions

The carbon-iodine bond is relatively weak compared to carbon-fluorine bonds, making selective radical reactions possible. This reactivity allows for the generation of carbon-centered radicals that can participate in various radical-mediated transformations, including additions, cyclizations, and coupling reactions.

Physical and Chemical Properties

Cis-1-iodo-2-(heptafluoropropyl)cyclohexane exhibits several distinctive physical and chemical properties that differentiate it from non-fluorinated analogs.

Physical Properties

The physical properties of cis-1-iodo-2-(heptafluoropropyl)cyclohexane reflect its molecular structure and the influence of the fluorine-rich substituent. The following table summarizes key physical parameters:

| Property | Value/Description | Influencing Factors |

|---|---|---|

| Physical State | Liquid at standard conditions | Molecular weight and intermolecular forces |

| Molecular Weight | Approximately 380-390 g/mol | Atomic composition (C₉H₁₁F₇I) |

| Boiling Point | Elevated compared to non-fluorinated analogs | Strong C-F bonds and molecular weight |

| Melting Point | Lower than expected for similar molecular weight compounds | Reduced intermolecular hydrogen bonding |

| Density | Higher than non-fluorinated analogs | Presence of heavy atoms (I, F) |

| Solubility | Limited water solubility, good solubility in fluorinated solvents | Fluorocarbon character reduces hydrophilicity |

| Refractive Index | Distinctive due to fluorine content | Electronic properties of C-F bonds |

Chemical Stability

The compound demonstrates remarkable chemical stability under various conditions, attributable to the strength of carbon-fluorine bonds (one of the strongest single bonds in organic chemistry at approximately 485 kJ/mol). This stability manifests in resistance to oxidation, thermal degradation, and many chemical reagents.

Spectroscopic Characteristics

Spectroscopic techniques provide valuable insights into the structure and properties of cis-1-iodo-2-(heptafluoropropyl)cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals distinctive signals for cis-1-iodo-2-(heptafluoropropyl)cyclohexane:

-

¹H NMR: Shows complex splitting patterns for the cyclohexane ring protons due to the influence of the electron-withdrawing heptafluoropropyl group

-

¹⁹F NMR: Displays characteristic signals for the seven fluorine atoms with unique coupling patterns

-

¹³C NMR: Exhibits carbon signals with distinctive carbon-fluorine coupling constants

Infrared (IR) Spectroscopy

IR spectroscopy shows characteristic absorption bands for:

-

C-F stretching vibrations (typically 1000-1360 cm⁻¹)

-

C-I stretching (approximately 500-600 cm⁻¹)

-

Cyclohexane ring vibrations

Mass Spectrometry

Mass spectrometric analysis typically reveals:

-

Molecular ion peak corresponding to the intact molecule

-

Characteristic fragmentation patterns, often showing loss of iodine

-

Distinctive isotope patterns due to the presence of iodine

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume